molecular formula C6H11NO2 B2921368 1-Isocyanato-3-methoxy-2-methylpropane CAS No. 1340390-50-2

1-Isocyanato-3-methoxy-2-methylpropane

Cat. No.: B2921368
CAS No.: 1340390-50-2
M. Wt: 129.159
InChI Key: OCMZIAIULBWLPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Modern Isocyanate Chemistry

Isocyanates are highly reactive electrophiles that readily engage with a variety of nucleophiles, most notably alcohols, amines, and water, to form urethanes, ureas, and amines (with the release of carbon dioxide), respectively. wikipedia.org This reactivity is the foundation for the production of polyurethanes, a versatile class of polymers with wide-ranging applications. utm.myresearchgate.net

The reactivity of the isocyanate group is sensitive to the electronic and steric environment of the molecule. nih.govmdpi.com Aromatic isocyanates, for instance, generally exhibit higher reactivity than their aliphatic counterparts due to the electron-withdrawing nature of the aromatic ring. mdpi.com The structure of 1-Isocyanato-3-methoxy-2-methylpropane, being an aliphatic isocyanate, places it in a category of monomers that typically contribute to flexibility and UV stability in the resulting polymers. acs.org The presence of both an electron-donating methyl group and a potentially coordinating methoxy (B1213986) group on the alkyl chain introduces an element of complexity that warrants further study.

The academic interest in a molecule like this compound stems from its potential to serve as a building block for materials with tailored properties. The specific arrangement of its functional groups could influence reaction kinetics and the physicochemical characteristics of the resulting polymers.

Key Structural Features and Their Potential Implications:

Aliphatic Backbone: Generally imparts flexibility and resistance to photodegradation in polymers.

Methyl Group: The methyl group at the 2-position introduces steric hindrance near the reactive isocyanate group, which could modulate its reactivity. This steric bulk can influence the rate of polymerization and the microstructure of the resulting polymer. mdpi.com

Methoxy Group: The ether linkage introduces polarity and the potential for hydrogen bonding in polymers derived from this isocyanate. This could affect properties such as solubility, adhesion, and thermal stability. researchgate.net The presence of the oxygen atom could also allow for intramolecular interactions or chelation with catalysts, potentially altering the reaction pathway or rate.

The combination of these features in a single, relatively small molecule makes it an interesting candidate for synthesizing functional polymers and for studying the fundamental aspects of structure-property relationships in isocyanate chemistry.

Table 2: Comparison of Structural Features of Selected Isocyanates

Compound Backbone Key Substituents Potential Influence on Reactivity/Properties
This compound Aliphatic (Propane) Methyl, Methoxy Steric hindrance from methyl group; Polarity and potential for H-bonding from methoxy group
n-Propyl Isocyanate Aliphatic (Propane) None Baseline for a simple aliphatic isocyanate. nih.gov
Toluene (B28343) Diisocyanate (TDI) Aromatic Methyl High reactivity due to aromatic ring; Rigidity in polymers. mdpi.com
Hexamethylene Diisocyanate (HDI) Aliphatic (Hexane) None Flexibility and good weatherability in polyurethanes. mdpi.com

Research Trajectories and Scholarly Objectives for this compound

Given the unique substitution pattern of this compound, several research avenues could be pursued to elucidate its chemical behavior and potential applications.

Potential Research Objectives:

Synthesis and Characterization: Developing an efficient and scalable synthesis route for this compound would be a primary objective. Isocyanates are commonly synthesized from amines via phosgenation or through non-phosgene routes like the Curtius or Lossen rearrangements. wikipedia.org A thorough characterization using spectroscopic methods (NMR, IR, Mass Spectrometry) would be essential to confirm its structure and purity. The characteristic infrared absorption of the isocyanate group is typically observed around 2270 cm⁻¹. researchgate.net

Kinetic Studies: A detailed investigation into the reaction kinetics of this compound with various nucleophiles (e.g., a series of primary and secondary alcohols) would provide valuable data on the electronic and steric effects of its substituents. Comparing its reactivity to simpler aliphatic isocyanates like n-propyl isocyanate would quantify the influence of the methoxy and methyl groups.

Polymer Synthesis and Property Evaluation: A significant research trajectory would involve the use of this isocyanate in the synthesis of novel polyurethanes and polyureas. By reacting it with various diols, polyols, or diamines, a range of new materials could be created. The resulting polymers would then be characterized for their thermal properties (glass transition temperature, thermal stability), mechanical properties (tensile strength, elasticity), and other relevant characteristics. The impact of the pendant methoxy group on properties like water absorption and adhesion would be of particular interest.

Computational Modeling: Theoretical studies could complement experimental work by providing insights into the molecule's conformation, electronic structure, and reaction mechanisms. Density functional theory (DFT) calculations could be employed to predict its reactivity and to model the properties of polymers derived from it. nih.gov

The exploration of this compound offers a rich area for academic inquiry, promising to expand our understanding of how subtle changes in molecular architecture can lead to significant variations in chemical reactivity and material properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-isocyanato-3-methoxy-2-methylpropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-6(4-9-2)3-7-5-8/h6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMZIAIULBWLPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN=C=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Isocyanato 3 Methoxy 2 Methylpropane and Analogous Isocyanates

Phosgene-Based Synthesis Routes

The reaction of primary amines with phosgene (B1210022) (COCl₂) or its safer equivalents like diphosgene and triphosgene (B27547) remains a cornerstone for the industrial and laboratory-scale synthesis of isocyanates. This approach is characterized by its high efficiency and broad applicability.

Direct Phosgenation of Amines for Isocyanate Production

The most direct route to 1-isocyanato-3-methoxy-2-methylpropane via phosgenation involves the reaction of its corresponding primary amine, 3-methoxy-2-methylpropan-1-amine, with phosgene. The reaction typically proceeds in an inert solvent, such as toluene (B28343) or chlorobenzene.

The synthesis of the precursor amine, 3-methoxy-2-methylpropan-1-amine, is a critical first step. One plausible route begins with the Michael addition of methanol (B129727) to methacrolein (B123484) to yield 3-methoxy-2-methylpropanal. This aldehyde can then be converted to the corresponding oxime, which upon reduction, for instance with lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, affords the desired 3-methoxy-2-methylpropan-1-amine.

Once the amine is obtained, it is introduced into a solution of excess phosgene. The reaction mechanism involves a two-step process. Initially, the amine reacts with phosgene to form an unstable carbamoyl (B1232498) chloride intermediate along with hydrogen chloride (HCl). Subsequent heating of the reaction mixture leads to the elimination of another molecule of HCl from the carbamoyl chloride, yielding the final isocyanate product.

StepReactantsProduct
13-methoxy-2-methylpropan-1-amine, Phosgene3-methoxy-2-methylpropylcarbamoyl chloride
23-methoxy-2-methylpropylcarbamoyl chlorideThis compound

Process Optimizations and Efficiency in Phosgene Methodologies

To enhance the efficiency and safety of the phosgenation process, several optimizations have been developed. One key aspect is the management of the hydrogen chloride byproduct. In industrial settings, this is often achieved by carrying out the reaction in the presence of a base to neutralize the HCl as it is formed, or by conducting the reaction at elevated temperatures to drive off the gaseous HCl.

The use of phosgene surrogates like triphosgene (bis(trichloromethyl) carbonate) offers a safer alternative for laboratory-scale synthesis. Triphosgene, a solid, is easier to handle than gaseous phosgene. In a typical procedure, triphosgene is dissolved in an appropriate solvent, and the amine is added, often in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge the generated HCl. google.com

Process parameters such as reaction temperature, stoichiometry of reactants, and choice of solvent play a crucial role in maximizing the yield and purity of the isocyanate. For aliphatic amines, the reaction is often performed at low temperatures initially to control the exothermic formation of the carbamoyl chloride, followed by a gradual increase in temperature to facilitate the dehydrochlorination step.

Non-Phosgene Synthesis Approaches for Isocyanates

Concerns over the high toxicity of phosgene have spurred the development of alternative, "phosgene-free" routes to isocyanates. These methods often involve rearrangement reactions of carboxylic acid derivatives.

Curtius Rearrangement Pathways and Derivatives

The Curtius rearrangement provides a versatile non-phosgene method for the synthesis of isocyanates from carboxylic acids. This reaction proceeds through an acyl azide (B81097) intermediate, which upon heating, rearranges to the isocyanate with the loss of nitrogen gas.

To synthesize this compound via this route, the corresponding carboxylic acid, 3-methoxy-2-methylpropanoic acid, is required as the starting material. This acid can be prepared, for example, by the oxidation of 3-methoxy-2-methylpropan-1-ol.

The carboxylic acid is first converted to an activated form, typically an acyl chloride or a mixed anhydride (B1165640). Reaction with an azide source, such as sodium azide, then yields the acyl azide. The thermal or photochemical decomposition of the 3-methoxy-2-methylpropanoyl azide induces the rearrangement, where the alkyl group migrates from the carbonyl carbon to the nitrogen atom, concurrently with the expulsion of dinitrogen, to form this compound.

Starting MaterialIntermediateProduct
3-methoxy-2-methylpropanoic acid3-methoxy-2-methylpropanoyl azideThis compound

Hofmann Rearrangement Modifications and Scope

The Hofmann rearrangement offers another phosgene-free pathway to isocyanates, starting from a primary amide. The reaction involves the treatment of the amide with a halogen (typically bromine) and a strong base (like sodium hydroxide) to form an isocyanate intermediate.

For the synthesis of this compound, the required starting material would be 3-methoxy-2-methylpropanamide. This amide can be prepared from 3-methoxy-2-methylpropanoic acid via its acyl chloride followed by reaction with ammonia.

The Hofmann rearrangement proceeds through the formation of an N-bromoamide intermediate, which is then deprotonated by the base. The subsequent rearrangement involves the migration of the alkyl group from the carbonyl carbon to the nitrogen, with the simultaneous departure of the bromide ion, to yield the isocyanate. In aqueous conditions, the isocyanate is often hydrolyzed to the corresponding amine with one fewer carbon atom. However, by conducting the reaction under anhydrous conditions, the isocyanate can be isolated.

Starting MaterialReagentsIntermediateProduct
3-methoxy-2-methylpropanamideBr₂, NaOHN-bromo-3-methoxy-2-methylpropanamideThis compound

Lossen Rearrangement for Aliphatic Isocyanates

The Lossen rearrangement is a less common but viable method for the preparation of isocyanates from hydroxamic acids or their derivatives. The reaction involves the dehydration of a hydroxamic acid, often after conversion to an O-acyl, O-sulfonyl, or O-phosphonyl derivative, to form an isocyanate.

The synthesis of this compound via the Lossen rearrangement would begin with 3-methoxy-2-methylpropanoic acid. This acid would first be converted to its corresponding hydroxamic acid, for instance, by reaction of its ester with hydroxylamine. The resulting 3-methoxy-2-methylpropanehydroxamic acid is then activated, for example, by reaction with an acid anhydride or sulfonyl chloride, to form an O-acyl or O-sulfonyl derivative. Upon heating, this activated intermediate undergoes rearrangement to produce this compound.

Starting MaterialIntermediateProduct
3-methoxy-2-methylpropanehydroxamic acidActivated O-acyl or O-sulfonyl derivativeThis compound

Carbonylation Reactions: Nitro-Reduction and Amino Oxidation

Carbonylation reactions represent a significant class of non-phosgene methods for isocyanate synthesis. These reactions typically involve the carbonylation of nitro or amino compounds. nih.govacs.org

Reductive Carbonylation of Nitro Compounds: This direct method involves reacting nitro compounds with carbon monoxide to form isocyanates. nih.govacs.org The process aims for milder reaction conditions to enhance product stability. acs.org For aromatic nitro compounds, palladium and rhodium-based catalysts are commonly employed in both homogeneous and heterogeneous systems. bohrium.com The mechanism is thought to involve the formation of a metallacycle, followed by decarboxylation to yield a nitrene intermediate, which is then carbonylated. bohrium.com

Oxidative Carbonylation of Amines: This approach necessitates an oxidant, with molecular oxygen being a primary choice, to react amines with carbon monoxide. nih.govacs.org The reaction can be catalyzed by various transition metal complexes. researchgate.net For instance, a nickel-catalyzed process for preparing aliphatic isocyanates via carbonylation chemistry has been developed. researchgate.net Mechanistic studies suggest that visible light can activate a Xantphos-bound nickel catalyst, overcoming the traditional limitations posed by the strong affinity of Ni(0) for carbon monoxide in thermal reactions. researchgate.net Another novel, phosgene-free process utilizes a nickel(II) pincer complex to catalyze the conversion of various aliphatic and aromatic amines into isocyanates using cyclic carbonates as the carbonyl source under relatively mild conditions. researchgate.net

Utilization of Dimethyl Carbonate and Urea (B33335) as Precursors

Dimethyl carbonate (DMC) and urea have emerged as safer, alternative precursors for isocyanate synthesis. nih.govacs.org These methods typically proceed through a two-step process: the formation of a carbamate (B1207046) intermediate followed by its thermal decomposition to the isocyanate. nih.govacs.org

The Dimethyl Carbonate Method involves the reaction of amines with DMC to produce carbamates. researchgate.net This process is considered a green chemical route due to its non-toxic nature and high atom economy. researchgate.net For example, zinc acetate (B1210297) has been shown to be a highly efficient catalyst for the synthesis of toluene dicarbamate (TDC) from 2,4-toluene diamine (TDA) and DMC, achieving a TDC yield of 98.9%. nih.gov

The Urea Method also proceeds via a carbamate intermediate, which is then thermally decomposed to yield the isocyanate. nih.govacs.org

The table below summarizes different catalysts used in the synthesis of carbamates from DMC and aliphatic amines. nih.gov

CatalystAmineTemperature (°C)Time (h)Conversion (%)Selectivity (%)
Zn(OAc)₂n-butylamine160795.298.1
PbOn-butylamine180699.097.0
ZnCl₂Ethanolamine140598.099.0
La₂O₃n-propylamine150896.398.2

Manganese-Catalyzed C-H Activation for Aliphatic Isocyanate Synthesis

A significant advancement in aliphatic isocyanate synthesis is the development of manganese-catalyzed C-H activation. semanticscholar.orgnih.govresearchgate.net This method allows for the direct functionalization of C-H bonds, bypassing the need for pre-functionalized starting materials. nih.govprinceton.edu The reaction proceeds efficiently at room temperature and is applicable to secondary, tertiary, and benzylic C-H bonds with good yields and functional group compatibility. semanticscholar.orgresearchgate.net

The mechanism involves the capture of a substrate radical by a Mn(IV)-NCO intermediate. semanticscholar.orgnih.gov This has been supported by the synthesis and characterization of the rare Mn(IV)-NCO intermediate and by EPR spectroscopy, which directly observed a Mn(IV) intermediate under catalytic conditions. semanticscholar.orgresearchgate.net This method's synthetic potential is demonstrated by the ready conversion of the resulting isocyanate products into substituted ureas without isolation. nih.govresearchgate.net Groves and co-workers have pioneered oxidative functionalization of hydrocarbons using manganese porphyrin complexes, which includes isocyanation reactions. researchgate.net

Emerging Bio-Based Isocyanate Synthesis Strategies

The drive for sustainability is fostering the development of bio-based isocyanates derived from renewable resources like amino acids, fatty acids, and lignin (B12514952). rsc.orgresearchgate.netrsc.org The goal is to replace petroleum-based isocyanates with greener alternatives, thereby reducing the environmental footprint of polyurethane production. biorizon.euresearchgate.net

One approach involves the conversion of bio-based dicarboxylic acids into the corresponding diacyl azides, followed by a thermal Curtius rearrangement to yield aliphatic diisocyanates. researchgate.net Fatty acids from vegetable oils are a key feedstock, typically yielding aliphatic isocyanates. rsc.org Researchers are also exploring the use of amino acids, such as L-lysine, to produce bio-based diisocyanates like L-lysine diisocyanate ethyl ester (LLDI). rsc.org The PROMIS project, for example, is focused on designing new bio-based isocyanates from biomass sources like lignin and carbohydrates, aiming to create drop-in replacements or superior substitutes for commercial petrochemical isocyanates. biorizon.eu

Development of Catalytic Systems for Isocyanate Formation

Catalysis is central to the efficiency and selectivity of isocyanate synthesis, particularly in non-phosgene routes. nih.govresearchgate.net Research has focused on both homogeneous and heterogeneous catalytic systems to optimize reaction conditions and product yields. bohrium.com

Homogeneous Catalysis in Isocyanate Synthesis

Homogeneous catalysts, which are soluble in the reaction medium, have been extensively studied for isocyanate synthesis. In the reductive carbonylation of nitroaromatics, palladium complexes with ligands like 1,10-phenanthroline (B135089) have been dominant. researchgate.net Rhodium catalysts have also been utilized, with bidentate nitrogen ligands showing superiority over phosphorus-based ligands. bohrium.com For the oxidative carbonylation of amines, nickel-based homogeneous catalysts have shown promise. researchgate.net While effective, a major challenge with homogeneous catalysts is their separation from the product mixture, which can be difficult and costly. google.com

Heterogeneous Catalysis in Isocyanate Production

Heterogeneous catalysts, which exist in a different phase from the reactants, offer the significant advantage of easy separation and recyclability. google.com In the context of isocyanate synthesis, research has explored supported metal catalysts. For the direct carbonylation of nitroaromatic compounds, heterogeneous catalysts comprising palladium, rhodium, or iridium on supports like alumina (B75360) have been reported. google.com More recently, catalysts containing manganese, such as those with the general formula MₓMnₙO₂, where M can be Co, Fe, Pb, or Ag, have been investigated for the selective reduction of nitro compounds to nitroso intermediates, a key step in some carbonylation pathways. google.com The development of robust and selective heterogeneous catalysts is a key objective to make non-phosgene isocyanate production commercially viable. google.com

Biocatalytic Approaches to Isocyanate Synthesis

The exploration of biocatalytic methods for the synthesis of this compound and analogous isocyanates represents a forward-looking approach aimed at leveraging the principles of green chemistry. Traditional chemical syntheses of isocyanates often involve hazardous reagents and harsh reaction conditions. nih.gov Biocatalysis, utilizing enzymes as natural catalysts, offers the potential for milder, more selective, and environmentally benign synthetic routes. numberanalytics.com However, it is crucial to note that the direct biocatalytic synthesis of isocyanates is a nascent field with limited established methodologies in scientific literature. Much of the current research in the intersection of biocatalysis and isocyanate chemistry is focused on the enzymatic synthesis of polyurethane precursors and the degradation of polyurethane polymers, rather than the direct formation of the isocyanate functional group itself. mostwiedzy.pl

Despite the current scarcity of direct enzymatic routes to isocyanates, the principles of biocatalysis can be applied to conceptualize potential future synthetic strategies. These hypothetical approaches are often inspired by well-established chemical reactions for isocyanate formation, such as the Curtius, Hofmann, Lossen, and Schmidt rearrangements, as well as the thermal decomposition of carbamates. nih.govwikipedia.orgorganic-chemistry.orgwikipedia.org

One theoretical biocatalytic pathway could involve the enzymatic conversion of a carboxylic acid precursor. Carboxylic acid reductases (CARs) are enzymes capable of reducing carboxylic acids to aldehydes. nih.gov While not a direct route to isocyanates, the enzymatic production of key precursors highlights the potential for multi-step chemoenzymatic processes.

Another area of speculative interest lies in the enzymatic decomposition of carbamates. In chemical synthesis, the thermal cleavage of carbamates is a known phosgene-free method for producing isocyanates. mdpi.com An enzymatic counterpart to this reaction could theoretically be developed, employing an enzyme that recognizes a carbamate substrate and facilitates its decomposition under milder conditions than thermal methods require. While specific enzymes for this transformation have not been reported, the broad substrate tolerance of some hydrolases could be a starting point for enzyme discovery and engineering efforts.

Furthermore, the enzymatic generation of isothiocyanates from glucosinolates in plants provides a natural precedent for biocatalytic isocyanate-like synthesis. wikipedia.org While isothiocyanates have a sulfur atom in place of an oxygen, the enzymatic mechanism for their formation could offer insights into designing or discovering enzymes capable of producing isocyanates.

The development of biocatalytic approaches for the synthesis of this compound and its analogs is an area ripe for future research. The advantages of enzymatic catalysis, including high selectivity and mild reaction conditions, make it an attractive alternative to traditional chemical methods. While direct biocatalytic synthesis of isocyanates remains a challenge, the continued exploration of enzyme capabilities and protein engineering may yet unlock this potential.

Table of Research Findings on Potential Biocatalytic Routes to Isocyanates

Precursor Type Potential Biocatalytic Transformation Relevant Enzyme Class (Hypothetical) Key Challenges and Considerations Supporting Chemical Analogue
Carboxylic AcidEnzymatic conversion to an acyl azide followed by rearrangementAcyl-CoA synthetase-like, Hypothetical "Azidase"Identification or engineering of an enzyme for acyl azide formation.Curtius Rearrangement nih.govorganic-chemistry.orgwikipedia.org
Primary AmideEnzymatic halogenation and base-mediated rearrangementHalogenase, Hypothetical "Rearrangase"Multi-step reaction that may be difficult to achieve in a single enzyme or a one-pot system.Hofmann Rearrangement wikipedia.org
CarbamateEnzymatic decomposition to isocyanate and alcoholHydrolase, LyaseOvercoming the stability of the carbamate bond under mild conditions; enzyme inhibition by the isocyanate product.Thermal Decomposition of Carbamates mdpi.com

Reactivity and Reaction Mechanisms of 1 Isocyanato 3 Methoxy 2 Methylpropane

Fundamental Reaction Types of Organic Isocyanates

Organic isocyanates are versatile intermediates in organic synthesis, known for their participation in a range of chemical transformations. researchgate.net Their reactivity is dominated by the cumulative double bonds in the N=C=O system, which renders the central carbon atom highly electron-deficient and thus a prime target for nucleophilic attack. rsc.org

The most common reaction pathway for isocyanates is nucleophilic addition. researchgate.net Isocyanates act as electrophiles, reacting with a variety of nucleophiles that contain an active hydrogen atom, such as alcohols, amines, thiols, and water. wikipedia.orgresearchgate.net The general mechanism involves the attack of the nucleophile on the electrophilic carbonyl carbon of the isocyanate group. vaia.comrsc.org This is typically followed by a proton transfer to the nitrogen atom. rsc.org The reactivity of the isocyanate is enhanced by electron-withdrawing groups attached to it, which increase the electrophilicity of the carbon atom. rsc.org

These addition reactions are fundamental to the production of many important classes of compounds and polymers. wikipedia.org For instance, the reaction with alcohols forms the basis of polyurethane chemistry. wikipedia.orgvaia.com

Isocyanates can undergo cycloaddition reactions to form various heterocyclic structures. numberanalytics.com A prominent example is the [2+2+2] cyclotrimerization, where three isocyanate molecules react to form a highly stable, six-membered 1,3,5-triazine-2,4,6-trione ring, commonly known as an isocyanurate. nih.govrsc.orgtue.nl

This reaction is typically catalyzed by a variety of agents, including amines, phosphines, N-heterocyclic carbenes, and various metal complexes. rsc.org The generally accepted mechanism for anionic cyclotrimerization involves the initial nucleophilic attack of a catalyst on the isocyanate carbon, forming an anionic intermediate. nih.gov This intermediate then sequentially adds two more isocyanate molecules before cyclizing to release the isocyanurate product and regenerate the catalyst. nih.gov This process is highly exothermic and is used to enhance the thermal stability and flame retardancy of polyurethane materials by creating cross-linked polyisocyanurate (PIR) structures. nih.gov

Rearrangement reactions are crucial in the synthesis of isocyanates, such as the Hofmann, Curtius, and Lossen rearrangements, which all involve the formation of an isocyanate intermediate from a primary amide, acyl azide (B81097), or hydroxamic acid, respectively. wikipedia.orgmasterorganicchemistry.comwikipedia.orgbyjus.com

Isocyanates themselves can also participate in rearrangement processes. For instance, the thermal 1,3-shift of substituents in acyl isocyanates represents a degenerate rearrangement. acs.org More complex rearrangements can occur in specific molecular contexts, often involving interactions with neighboring functional groups. These reactions can proceed through various transition states, including four-membered cyclic zwitterionic intermediates. acs.org

Specific Reaction Pathways of the Isocyanate Moiety in 1-Isocyanato-3-methoxy-2-methylpropane

The isocyanate group in this compound is expected to exhibit the characteristic reactivity of aliphatic isocyanates. It will readily react with nucleophiles to form a variety of stable adducts.

The reaction of this compound with primary or secondary amines leads to the formation of substituted ureas. wikipedia.org This reaction is typically rapid and proceeds via nucleophilic addition of the amine's nitrogen atom to the isocyanate's carbonyl carbon. commonorganicchemistry.com No catalyst is generally required for this transformation. commonorganicchemistry.com

Similarly, thioureas can be synthesized. While isothiocyanates are the more direct precursors, isocyanates can be used to form thioureas through reaction with primary or secondary amines in the presence of a sulfur source, or by reacting with thiols under specific conditions. organic-chemistry.orgnih.gov The reaction with amines is a highly efficient method for creating the urea (B33335) linkage. researchgate.netorganic-chemistry.org

Table 1: Synthesis of Ureas and Thioureas
ReactantProduct ClassGeneral Reaction Scheme
Primary/Secondary Amine (R¹R²NH)Substituted UreaReaction of this compound with an amine to form a substituted urea.
Amine/Thiol NucleophileSubstituted ThioureaReaction of this compound to form a substituted thiourea.

The reaction between an isocyanate and an alcohol yields a carbamate (B1207046), also known as a urethane (B1682113). wikipedia.org This nucleophilic addition reaction is one of the most significant industrial applications of isocyanates, forming the basis for the production of polyurethanes. tue.nlnih.gov When this compound reacts with an alcohol, the oxygen atom of the hydroxyl group attacks the electrophilic carbon of the isocyanate. vaia.com

This reaction's rate can be influenced by catalysts, such as certain metal salts (e.g., zinc, iron, tin) or tertiary amines, which increase the rate of carbamylation. google.com The synthesis is a versatile method for producing a wide range of carbamate compounds. nih.govresearchgate.net

Table 2: Synthesis of Carbamates (Urethanes)
ReactantProduct ClassGeneral Reaction Scheme
Alcohol (R-OH)Carbamate (Urethane)Reaction of this compound with an alcohol to form a carbamate.

Intramolecular Cyclization to Heterocyclic Structures (e.g., Oxazolidinones, Oxazinanones)

While this compound itself does not possess a suitably positioned internal nucleophile for direct intramolecular cyclization, isocyanates that are part of a molecule containing a nearby hydroxyl or amino group readily undergo such reactions to form stable heterocyclic structures. This process is a key strategy in the synthesis of important heterocycles like oxazolidinones (five-membered rings) and oxazinanones (six-membered rings). acs.orgebrary.net

The mechanism typically involves the intramolecular nucleophilic attack of a hydroxyl group onto the electrophilic carbonyl carbon of the isocyanate. This cyclization can be promoted by catalysts or proceed thermally. For instance, the reaction of an isocyanate with an epoxide can yield an oxazolidinone through a cycloaddition process. tandfonline.comacs.orgresearchgate.net Similarly, 1,3-amino alcohols can react with phosgene (B1210022) or its equivalents to generate hydroxy isocyanates as intermediates, which then cyclize to form oxazinanones. ebrary.net

Various synthetic methods have been developed for constructing these rings, including:

Cycloaddition of isocyanates to oxetanes: This method can produce six-membered oxazinanones. acs.orgebrary.net

Gold-catalyzed synthesis: Gold catalysts have been employed for the synthesis of both 2-oxazolidinones and 1,3-oxazin-2-ones. acs.orgebrary.net

Brønsted acid catalysis: This approach has been used for the intramolecular cyclization of N-Cbz-protected diazoketones derived from α-amino acids to yield 1,3-oxazinane-2,5-diones. proquest.comlnu.edu.cn

These reactions are fundamental in creating structural motifs found in many biologically active molecules and pharmaceutical agents. ebrary.net

Kinetic and Thermodynamic Analysis of Isocyanate Reactions

The reactions of isocyanates, particularly with hydroxyl compounds to form urethanes, are among the most studied in polymer chemistry. The kinetics of these reactions are typically found to follow second-order behavior, being first order with respect to both the isocyanate and the alcohol concentration. acs.org

Thermodynamic studies of the reaction between phenyl isocyanate and methanol (B129727) associates have been performed using quantum-chemical methods. These calculations reveal that the enthalpies and entropies of the reaction increase as the degree of methanol association (i.e., monomer, dimer, trimer) grows. researchgate.net An isokinetic relationship was observed for these transformations, indicating a common reaction mechanism. researchgate.net

The reactivity of the isocyanate group is significantly influenced by the electronic nature of its substituent. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, enhancing the reaction rate, while electron-donating groups have the opposite effect. For diisocyanates, the reactivity of the second isocyanate group is often lower than the first, due to the electronic deactivation caused by the formation of the first urethane linkage. ebrary.net

Table 1: Illustrative Reaction Rate Data for Isocyanate Reactions (Note: Data presented is for model systems and serves to illustrate general kinetic principles.)

Reactant 1Reactant 2CatalystSolventRate Constant (k)
Phenyl IsocyanateMethanolNoneBenzene (B151609)Low
Phenyl IsocyanateMethanolNoneAcetonitrile (B52724)High (71-fold increase vs. Benzene) ebrary.net
Phenyl Isocyanate1-ButanolTriethylamine (B128534)Toluene (B28343)Catalyzed
Hexamethylene DiisocyanatePolyolNoneEthyl Acetate (B1210297)Higher than in Toluene acs.org

Influence of Solvent Media on Reaction Rates and Selectivity

Solvent choice has a profound impact on the rate and selectivity of isocyanate reactions. The solvent can influence the reaction by stabilizing reactants, transition states, or intermediates, and by affecting the self-association of nucleophiles like alcohols. ebrary.net

Studies on the reaction of phenyl isocyanate with alcohols have shown that reaction rates can vary significantly across different solvents. For instance, a 71-fold increase in rate was observed when moving from benzene to acetonitrile. ebrary.net While initially attributed to the solvent's dielectric constant, it is now understood that the primary effect is the solvent's ability to disrupt the hydrogen-bonded self-association of the alcohol. This disruption increases the concentration of more reactive "free" or dimeric alcohol species available to react with the isocyanate. ebrary.net

In general, polar solvents and those capable of hydrogen bonding can accelerate the reaction. Research on the urethane reaction of phenols with an isocyanate showed that reactivity increased in the order: Xylene < 1,4-Dioxane < Cyclohexanone, correlating with increasing solvent polarity. scientific.netresearchgate.net The specific solvation of the transition state and the influence of solvent viscosity on the diffusion of reactants also play crucial roles. acs.org

Table 2: Effect of Solvent on Relative Reaction Rates for a Model Phenol-Isocyanate Reaction (Note: This table illustrates the general trend of solvent polarity on reaction rates.)

SolventDielectric Constant (Approx.)Relative Reactivity
Xylene~2.4Low scientific.netresearchgate.net
1,4-Dioxane~2.2Medium scientific.netresearchgate.net
Cyclohexanone~18.3High scientific.netresearchgate.net

Stereoselective and Asymmetric Transformations Involving Isocyanates

The development of stereoselective and asymmetric reactions involving isocyanates is crucial for the synthesis of chiral molecules, particularly for pharmaceutical applications. A key example is the dynamic kinetic asymmetric transformation (DYKAT) of racemic vinylaziridines with isocyanates, catalyzed by palladium complexes. acs.orgnih.gov

This reaction provides a highly efficient and atom-economical route to chiral imidazolidin-2-ones, which are precursors to valuable vicinal diamines. acs.orgnih.gov The success of this transformation relies on several factors:

Chiral Ligands: The use of a chiral phosphine (B1218219) ligand is essential for inducing asymmetry. Ligands derived from trans-1,2-diaminocyclohexane have proven superior. nih.gov

Co-catalyst: Surprisingly, a co-catalyst, specifically an acid with a pKa around 4.7 such as acetic acid, is required to achieve high enantiomeric excess (ee). nih.gov

Isocyanate Structure: The electronic properties of the isocyanate influence the stereoselectivity. Less electrophilic isocyanates, such as benzyl (B1604629) isocyanate, generally provide higher ee's than more electrophilic ones like phenyl isocyanate. nih.gov

The mechanism is believed to proceed through a rapidly equilibrating π-allyl palladium intermediate. The cyclization of this intermediate is the enantiodiscriminating step, governed by Curtin-Hammett kinetics. acs.orgnih.gov

Interfacial Phenomena and Reaction Dynamics in Multi-Phase Systems

Isocyanates are frequently used in multi-phase systems, most notably in interfacial polymerization. This technique is used to create microcapsules with a polymer shell, often polyurea or polyurethane. tandfonline.comproquest.comnih.gov In a typical process, the isocyanate is dissolved in an oil phase, which is then emulsified in a continuous aqueous phase. A complementary reactant, such as a diamine or a diol, is dissolved in the aqueous phase.

The polymerization reaction occurs rapidly at the oil-water interface, forming a thin, solid polymer film that encapsulates the oil droplets. google.com The properties of the resulting microcapsules are influenced by variables at multiple scales, including:

Formulation: The type and concentration of the isocyanate and the amine/alcohol reactant. nih.gov

Process Conditions: The pH of the aqueous phase, temperature, and agitation rate used to create the emulsion. proquest.comnih.gov

Solvent Polarity: The polarity of the solvent in the oil phase can affect the reaction rate and the crystallinity of the polymer shell formed. nih.gov

This method is widely used for applications such as the encapsulation of pesticides, phase change materials, and adhesives, where the controlled release or protection of the core material is desired. tandfonline.comnih.gov The high reactivity of the isocyanate group at the interface is the key to the rapid and efficient formation of the capsule wall. tandfonline.com

Advanced Spectroscopic Characterization and Analytical Methodologies for 1 Isocyanato 3 Methoxy 2 Methylpropane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 1-isocyanato-3-methoxy-2-methylpropane. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced two-dimensional techniques, a complete assignment of all proton and carbon signals can be achieved, confirming the connectivity and spatial arrangement of the atoms within the molecule.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the five unique proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the isocyanate and methoxy (B1213986) groups.

-CH(CH₃)₂ Protons (H-2): The methine proton is expected to appear as a multiplet due to coupling with the adjacent methyl and methylene (B1212753) protons.

-CH(CH₃)₂ Protons (H-4): The two equivalent methyl groups of the isobutyl moiety are predicted to resonate as a doublet, coupled to the methine proton (H-2).

-CH₂-NCO Protons (H-1): The methylene protons adjacent to the electron-withdrawing isocyanate group will be deshielded and are expected to appear as a doublet, coupled to the methine proton (H-2).

-O-CH₃ Protons (H-5): The methoxy protons will appear as a sharp singlet, as they have no adjacent protons to couple with.

-CH₂-O- Protons (H-3): The methylene protons adjacent to the ether oxygen will also be deshielded and are expected to appear as a doublet, coupled to the methine proton (H-2).

Predicted ¹H NMR Data for this compound
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1 (-CH₂-NCO)~3.2 - 3.4Doublet~6-72H
H-2 (-CH(CH₃)₂)~2.0 - 2.2Multiplet-1H
H-3 (-CH₂-O-)~3.3 - 3.5Doublet~6-72H
H-4 (-CH(CH₃)₂)~0.9 - 1.1Doublet~6-76H
H-5 (-O-CH₃)~3.3Singlet-3H

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct carbon signals are anticipated. The chemical shift of the isocyanate carbon is a particularly notable feature.

-N=C=O Carbon (C-6): The carbon of the isocyanate group is expected to have a characteristic chemical shift in the range of 120-125 ppm. rsc.org

-CH₂-NCO Carbon (C-1): The carbon atom bonded to the nitrogen of the isocyanate group will be influenced by its electronegativity.

-CH(CH₃)₂ Carbon (C-2): The methine carbon of the isobutyl group.

-CH₂-O- Carbon (C-3): The carbon atom adjacent to the ether oxygen will be deshielded.

-CH(CH₃)₂ Carbons (C-4): The two equivalent methyl carbons of the isobutyl group.

-O-CH₃ Carbon (C-5): The carbon of the methoxy group, which typically appears in the 50-60 ppm range. nih.gov

Predicted ¹³C NMR Data for this compound
Carbon AtomPredicted Chemical Shift (δ, ppm)
C-1 (-CH₂-NCO)~50 - 55
C-2 (-CH(CH₃)₂)~30 - 35
C-3 (-CH₂-O-)~75 - 80
C-4 (-CH(CH₃)₂)~19 - 21
C-5 (-O-CH₃)~58 - 60
C-6 (-N=C=O)~121 - 124

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are invaluable for confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. Key expected correlations include those between the H-2 multiplet and the H-1, H-3, and H-4 doublets, confirming the connectivity of the isobutyl backbone.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. columbia.edu This would definitively link each proton signal to its corresponding carbon signal, for example, the singlet at ~3.3 ppm to the methoxy carbon (C-5). libretexts.orgwikipedia.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In a flexible acyclic molecule like this, NOESY can give insights into preferred conformations. For example, correlations might be observed between the methoxy protons (H-5) and the H-3 methylene protons.

Predicted 2D NMR Correlations for this compound
TechniqueKey Expected Correlations
COSY H-1 ↔ H-2H-2 ↔ H-3H-2 ↔ H-4
HSQC H-1 ↔ C-1H-2 ↔ C-2H-3 ↔ C-3H-4 ↔ C-4H-5 ↔ C-5
HMBC H-1 → C-2, C-6H-3 → C-2, C-4, C-5H-4 → C-2, C-3H-5 → C-3

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is expected to be dominated by a very strong and sharp absorption band characteristic of the isocyanate group.

N=C=O Asymmetric Stretch: This is the most prominent feature in the IR spectrum of an isocyanate, appearing in the range of 2250-2280 cm⁻¹. iosrjournals.orgspectroscopyonline.com Its high intensity is due to the large change in dipole moment during the vibration.

C-O-C Stretch: The ether linkage will give rise to a strong absorption band in the fingerprint region, typically around 1100-1150 cm⁻¹ for aliphatic ethers. fiveable.melibretexts.org

C-H Stretch: The stretching vibrations of the C-H bonds in the methyl and methylene groups will be observed in the 2850-3000 cm⁻¹ region. fiveable.me

Predicted IR Absorption Bands for this compound
Functional GroupAbsorption Range (cm⁻¹)Intensity
N=C=O Stretch2250 - 2280Strong, Sharp
C-H Stretch (sp³)2850 - 3000Medium to Strong
C-O-C Stretch1100 - 1150Strong

Mass Spectrometry (MS) Techniques

Mass spectrometry is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). The fragmentation of the parent ion can be induced in the mass spectrometer to provide structural information. A plausible fragmentation pathway for the [M+H]⁺ ion of this compound could involve the loss of neutral molecules such as methanol (B129727) or the cleavage of the isobutyl group.

Predicted ESI-MS Data for this compound
IonPredicted m/z
[M+H]⁺130.0862
[M+Na]⁺152.0682

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a definitive analytical technique for the identification and purity assessment of volatile and semi-volatile compounds such as this compound. This method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection power of mass spectrometry.

In the analysis of this compound, the sample is first vaporized and introduced into the GC column. The separation is based on the compound's boiling point and its affinity for the stationary phase within the column. As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting ions are fragmented in a reproducible pattern, creating a unique mass spectrum that acts as a chemical "fingerprint." jmchemsci.com The molecular ion peak confirms the molecular weight, while the fragmentation pattern provides structural information, allowing for unambiguous identification. jmchemsci.com

The purity of a this compound sample can be determined by integrating the peak area of the analyte in the chromatogram and comparing it to the total area of all detected peaks. The presence of impurities, such as starting materials, by-products, or degradation products, would be indicated by additional peaks in the chromatogram, which can be individually identified by their respective mass spectra.

Table 1: Hypothetical GC-MS Parameters and Expected Data for this compound

Parameter Value / Description
GC Column Typically a non-polar or medium-polarity capillary column (e.g., 5% phenyl polysiloxane)
Injector Temperature 250 °C
Oven Program Initial temp 50 °C, ramp to 280 °C at 10 °C/min
Carrier Gas Helium
MS Ionization Mode Electron Impact (EI) at 70 eV
Mass Range m/z 30-400
Expected Molecular Ion (M+) m/z 143.1
Key Fragmentation Peaks Analysis of the mass spectrum would reveal characteristic fragments corresponding to the loss of functional groups (e.g., -NCO, -OCH3) and cleavage of the propane (B168953) backbone, confirming the structure.

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) for Purification and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the quantification and purification of isocyanates, which are often reactive and thermally labile. koreascience.krnih.gov For a compound like this compound, direct analysis can be challenging. Therefore, a common strategy involves derivatization of the highly reactive isocyanate group (-NCO) to form a stable, UV-active product. nih.gov Reagents such as 1-(2-pyridyl)piperazine (B128488) (1,2-PP) or di-n-butylamine (DBA) are frequently used for this purpose. epa.gov

Once derivatized, the sample is injected into the HPLC system. Separation is typically achieved using a reversed-phase column (e.g., C18) where the derivatized analyte is separated from impurities based on its hydrophobicity. A mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) is commonly employed, often using a gradient elution to achieve optimal separation. koreascience.kr

Detection is most commonly performed using an ultraviolet (UV) or diode-array detector (DAD), which quantifies the analyte based on its absorbance at a specific wavelength. nih.govepa.gov This method allows for precise quantification of this compound in various matrices. nih.govresearchgate.net For purification purposes, the fraction corresponding to the analyte peak can be collected as it elutes from the system.

Table 2: Typical HPLC Method Parameters for Derivatized Isocyanate Analysis

Parameter Condition
Derivatizing Agent 1-(2-Pyridyl)piperazine (1,2-PP)
Column Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A: Ammonium acetate (B1210297) buffer; B: Acetonitrile koreascience.kr
Elution Mode Gradient elution koreascience.kr
Flow Rate 1.0 mL/min
Detector UV/Vis or Diode Array Detector (DAD) at ~254 nm epa.govcdc.gov
Injection Volume 10-20 µL

Gel Permeation Chromatography (GPC) for Polymeric Derivatives

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography (SEC), is the premier technique for characterizing the molecular weight and molecular weight distribution of polymers. fiveable.meyoutube.com This method is not used to analyze the this compound monomer itself, but rather its polymeric derivatives, such as polyurethanes formed through reactions with polyols.

In GPC, a solution of the polymer is passed through a column packed with porous gel beads. youtube.com Larger polymer chains are excluded from the pores and thus travel a shorter path, eluting from the column first. fiveable.me Smaller chains penetrate the pores to varying degrees and have a longer path, causing them to elute later. tandfonline.com This separation by hydrodynamic volume allows for the determination of the polymer's molecular weight distribution. dtic.mil

The output from the GPC, a chromatogram, is used to calculate key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). These values are critical for understanding the physical and mechanical properties of the final polymeric material derived from this compound. tandfonline.com

Table 3: GPC Data Interpretation for a Polyurethane Derivative

Parameter Description Typical Information Gained
Number-Average Molecular Weight (Mn) The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. Relates to colligative properties and the concentration of chain ends.
Weight-Average Molecular Weight (Mw) An average that takes into account the molecular weight of a chain in determining its contribution to the molecular weight average. More sensitive to larger molecules; relates to mechanical properties like strength and toughness.
Polydispersity Index (PDI) The ratio of Mw to Mn (Mw/Mn). A measure of the breadth of the molecular weight distribution. A value of 1.0 indicates a monodisperse polymer.
Chromatogram Shape The graphical output showing detector response versus elution time. Can indicate the presence of monomer, oligomers, or multiple polymer populations. dtic.mil

Computational and Theoretical Chemistry Studies of 1 Isocyanato 3 Methoxy 2 Methylpropane

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic structure and stability of a molecule. These methods are essential for predicting properties that govern chemical behavior.

Density Functional Theory (DFT) is a robust quantum mechanical method used to analyze the electronic structure of molecules, offering a favorable balance between computational cost and accuracy. researchgate.net For 1-isocyanato-3-methoxy-2-methylpropane, a DFT analysis, likely using a functional such as B3LYP or M06-2X with a basis set like 6-311++G(d,p), would be employed to optimize the molecule's three-dimensional geometry and calculate key electronic properties.

The primary site of reactivity in an isocyanate is the highly electrophilic carbon atom within the -N=C=O group, a characteristic enhanced by the electronegativity of the adjacent nitrogen and oxygen atoms. semanticscholar.org DFT calculations would quantify this reactivity through several descriptors:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The LUMO is expected to be localized on the π* orbital of the NCO group, indicating its susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map would visually represent the charge distribution. It would show a region of strong positive potential (electrophilic character) around the isocyanate carbon and regions of negative potential (nucleophilic character) around the oxygen atoms of the isocyanate and methoxy (B1213986) groups.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and the electrophilicity index (ω) can be derived from the FMO energies to provide a quantitative measure of the molecule's reactivity.

The following table illustrates the type of data that would be generated from a DFT study on this compound.

PropertyIllustrative Calculated ValueDescription
EHOMO -7.5 eVEnergy of the Highest Occupied Molecular Orbital; related to ionization potential.
ELUMO -0.8 eVEnergy of the Lowest Unoccupied Molecular Orbital; related to electron affinity.
HOMO-LUMO Gap (ΔE) 6.7 eVIndicator of chemical stability and reactivity.
Dipole Moment 2.9 DMeasures the overall polarity of the molecule.
Electrophilicity Index (ω) 2.5 eVQuantifies the electrophilic nature of the molecule.
Mulliken Charge on C (NCO) +0.45 ePartial charge on the isocyanate carbon, indicating its electrophilicity.

Note: The values in this table are illustrative examples for this compound and represent typical outputs of a DFT calculation.

Semi-empirical methods, such as AM1 and PM7, are based on the Hartree-Fock formalism but incorporate approximations and parameters derived from experimental data. mdpi.com These methods are significantly faster and less computationally demanding than DFT, making them ideal for preliminary analyses, especially for larger molecules.

For this compound, semi-empirical methods would be valuable for:

Conformational Searching: Rapidly scanning the potential energy surface to identify various stable conformers arising from the rotation around the C-C and C-O single bonds. The lowest-energy conformer identified can then be used as the starting geometry for more accurate DFT calculations.

Initial Property Estimation: Providing quick estimates of properties like heat of formation and dipole moment, which can be useful for initial screening or for parameterizing larger-scale simulations like molecular dynamics.

Method TypeRelative Computational CostTypical Application for this compound
Semi-Empirical (e.g., PM7) LowRapid conformational analysis, initial geometry optimization.
DFT (e.g., B3LYP) MediumAccurate geometry, electronic properties, reaction mechanisms.
Ab Initio (e.g., CCSD(T)) HighHigh-accuracy energy calculations for benchmarking.

Computational Elucidation of Reaction Mechanisms

A primary application of computational chemistry is to map the detailed pathways of chemical reactions, providing insights that are often difficult to obtain experimentally. The most characteristic reaction of isocyanates is their addition reaction with nucleophiles containing active hydrogen, such as alcohols, to form urethanes. kuleuven.bediva-portal.org

The reaction between this compound and an alcohol (e.g., ethanol) to form a urethane (B1682113) is a key process in polyurethane chemistry. A transition state (TS) is the highest energy point along the lowest energy path from reactants to products, representing the energetic barrier to the reaction. ucsb.edu

Computational methods, particularly DFT, are used to locate and characterize these transition states. ucsb.edu A TS search algorithm optimizes the molecular geometry to find a first-order saddle point on the potential energy surface. The successful identification of a TS is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the simultaneous breaking of the alcohol O-H bond and formation of the N-H and C-O bonds). ucsb.edu

For the reaction with ethanol, the TS would involve the nucleophilic attack of the alcohol's oxygen on the isocyanate's carbon atom. Studies on similar systems show that this process can be catalyzed by another alcohol molecule, which facilitates proton transfer in a six-membered ring-like structure, significantly lowering the activation energy compared to the uncatalyzed reaction. nih.govworldscientific.com The energy profile connects the energies of the reactants, transition state, and products, with the difference in energy between the reactants and the transition state defining the activation energy (Ea).

Stationary PointDescriptionIllustrative Relative Energy (kJ/mol)
Reactants This compound + Ethanol0
Transition State (TS) Structure at the peak of the energy barrier.+110 (Uncatalyzed) / +45 (Catalyzed)
Products Corresponding ethyl carbamate (B1207046) (urethane).-95
Activation Energy (Ea) Energy barrier for the reaction (ETS - EReactants).110 (Uncatalyzed) / 45 (Catalyzed)

Note: The values in this table are illustrative for the reaction of this compound and are based on typical values for isocyanate-alcohol reactions. nih.gov

Once the stationary points (reactants, transition state, products) are identified, the reaction pathway can be mapped. An Intrinsic Reaction Coordinate (IRC) calculation is typically performed starting from the transition state structure. chemrxiv.org This calculation follows the potential energy surface downhill in both the forward and reverse directions, confirming that the identified TS correctly connects the desired reactants and products. chemrxiv.org

The reaction pathway can be visualized as: Reactants (Isocyanate + Alcohol) → [Pre-reaction Complex] → [Transition State] → [Product Complex] → Products (Urethane)

Computational studies can distinguish between a concerted mechanism (where bond formation and breaking occur in a single step) and a stepwise mechanism. For isocyanate-alcohol reactions, a concerted but asynchronous mechanism is generally favored. researchgate.net

Prediction of Spectroscopic Parameters from Theoretical Models

Quantum chemical calculations are a powerful tool for predicting spectroscopic properties, which aids in the identification and characterization of chemical compounds. Theoretical spectra can be compared with experimental data to confirm molecular structure.

For this compound, the most useful spectroscopic technique for monitoring its reactions is Infrared (IR) spectroscopy. The isocyanate group has a strong and highly characteristic absorption band due to the asymmetric stretching vibration of the N=C=O group, which appears in a region of the spectrum (around 2250-2285 cm⁻¹) that is typically free from other absorptions.

A frequency calculation using DFT not only verifies stationary points but also yields the vibrational frequencies and IR intensities of the molecule's normal modes. These calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement. nih.gov The calculated IR spectrum would be dominated by the intense N=C=O stretch, providing a clear spectroscopic marker for the molecule.

Vibrational ModeFunctional GroupIllustrative Predicted Wavenumber (cm⁻¹, scaled)
Asymmetric Stretch -N=C=O2275
Symmetric Stretch -N=C=O1420
Asymmetric Stretch C-O-C (ether)1125
Asymmetric Stretch C-H (methyl/methylene)2960
Symmetric Stretch C-H (methyl/methylene)2880

Note: The values in this table are illustrative predictions for this compound.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide detailed insights into its conformational landscape—the collection of three-dimensional shapes the molecule can adopt—and the nature of the interactions between its molecules in a condensed phase.

Research in this area typically employs classical atomistic models, where the interactions between atoms are described by a force field. nih.gov A common choice for organic molecules like isocyanates is a General Amber Force Field (GAFF)-based force field, which can be specifically parameterized to accurately reproduce quantum mechanical data and experimental properties. researchgate.net The simulation begins by constructing a simulation box containing numerous molecules of this compound, representing a liquid state. This system is then allowed to evolve over time according to Newton's laws of motion.

The primary goal of these simulations is to map the potential energy surface of the molecule. The conformational flexibility of this compound arises from the rotation around several single bonds: the C-C bonds of the propane (B168953) backbone, the C-O bond of the methoxy group, and the C-N bond adjacent to the isocyanate group. By analyzing the simulation trajectory, researchers can identify the most stable, low-energy conformations and the energy barriers between them. This provides a dynamic picture of the molecule's preferred shapes.

Furthermore, MD simulations elucidate the intermolecular interactions that govern the bulk properties of the substance. For isocyanates, these interactions are complex. uminho.pt The highly polar isocyanate (-N=C=O) group creates significant dipole-dipole interactions between molecules. nih.gov In addition to these electrostatic forces, dispersion forces (van der Waals interactions) play a crucial role, particularly involving the aliphatic parts of the molecules. uminho.ptutwente.nl By calculating radial distribution functions from the simulation data, it is possible to determine the probable distances and orientations between functional groups of neighboring molecules, revealing how they pack together in a liquid.

Below is a table summarizing typical parameters used in an MD simulation study of this compound.

ParameterValue/DescriptionPurpose
Force Field GAFF-based (General Amber Force Field)Describes the potential energy and forces between atoms in the system. researchgate.net
Simulation Box Cubic, with periodic boundary conditionsSimulates a bulk liquid environment by eliminating surface effects.
Number of Molecules 256 - 512Represents a statistically relevant sample of the liquid.
Temperature 298 K (25 °C)Simulates behavior at standard room temperature.
Pressure 1 atmSimulates behavior at standard atmospheric pressure.
Ensemble NPT (Isothermal-isobaric)Keeps the number of particles, pressure, and temperature constant during the simulation.
Time Step 1 - 2 fs (femtoseconds)The interval between successive calculations of forces and positions.
Simulation Length 100 - 500 ns (nanoseconds)Ensures adequate sampling of conformational space and intermolecular arrangements.
Non-bonded Cutoff 9 - 12 Å (Angstroms)Defines the distance at which to truncate non-bonded interaction calculations to save computational time.

Development of Predictive Models for Reaction Rate Constants (e.g., AI/Machine Learning Applications)

The prediction of reaction kinetics is a cornerstone of chemical research and industrial process optimization. Traditional methods for determining reaction rate constants can be resource-intensive. ijsea.com Consequently, artificial intelligence (AI) and machine learning (ML) have emerged as transformative approaches for accurately and rapidly predicting chemical reactivity. ijsea.comchemcopilot.com

For this compound, the most characteristic reaction is its nucleophilic addition with compounds containing active hydrogen, such as alcohols or amines, to form urethanes or ureas, respectively. Developing a predictive model for the rate constant of these reactions involves training an ML algorithm on a large dataset of known reaction rates. rsc.org

The development process follows several key steps. First, a comprehensive dataset is assembled, containing reactants, products, reaction conditions (temperature, solvent, catalyst), and experimentally determined rate constants. ispc-conference.org For each molecule, a set of numerical representations, known as molecular descriptors or fingerprints, is calculated. These descriptors encode structural, electronic, and physicochemical properties of the molecules that are relevant to their reactivity.

Next, an appropriate ML model is selected and trained. Various models are employed for this purpose, including:

Neural Networks: These models are highly effective at capturing complex, non-linear relationships between molecular features and reactivity. ijsea.com

Graph Neural Networks (GNNs): Molecules can be naturally represented as graphs (atoms as nodes, bonds as edges), allowing GNNs to learn directly from the molecular structure in a very intuitive way. chemcopilot.com

Random Forests and Gradient Boosting: These are ensemble methods that combine multiple decision trees to improve predictive accuracy and robustness. rsc.org

The trained model can then be used to predict the reaction rate constant for a new reaction involving this compound with a novel nucleophile. The model takes the descriptors of the new reactants as input and outputs a predicted rate constant. mit.edu Such models can significantly accelerate the discovery and optimization of chemical processes by allowing for virtual screening of reactants and reaction conditions before any experiments are conducted.

The table below outlines the key components of a hypothetical machine learning model for predicting the reaction rate constants of this compound.

ComponentDescriptionExample
Model Type Graph Neural Network (GNN)A deep learning model that operates directly on the graph structure of molecules. chemcopilot.com
Objective Predict the logarithmic value of the reaction rate constant (log k).Predicting the rate of urethane formation with various primary alcohols.
Input Features - Molecular graphs of reactants (isocyanate and alcohol).- Temperature.- Solvent descriptors (e.g., dielectric constant).For this compound, features would include the electrophilicity of the isocyanate carbon and steric hindrance around it.
Training Data A large database of experimentally measured reaction rates for various isocyanates and alcohols.Public databases like Reaxys or proprietary experimental data.
Output A continuous numerical value representing the predicted rate constant.e.g., Predicted k = 1.5 x 10⁻³ L mol⁻¹ s⁻¹.
Validation The model's performance is assessed using a separate test set of reactions not used during training, measuring metrics like R² and Mean Absolute Error. rsc.orgCross-validation techniques ensure the model generalizes well to new, unseen data.

1 Isocyanato 3 Methoxy 2 Methylpropane As a Versatile Organic Building Block in Synthesis

Strategic Role in Modular Molecular Assembly

The structure of 1-isocyanato-3-methoxy-2-methylpropane, featuring a reactive isocyanate group and a methoxy (B1213986) moiety, makes it a valuable component in modular molecular assembly. The isocyanate group provides a reliable anchor point for coupling with a wide range of nucleophiles, such as amines, alcohols, and thiols. This reactivity allows for the straightforward formation of urea (B33335), carbamate (B1207046), and thiocarbamate linkages, respectively. These linkages are stable and well-defined, making them ideal for connecting different molecular fragments in a predictable manner. The presence of the methoxy group and the methyl branch on the propane (B168953) backbone can influence the conformational preferences and solubility of the resulting molecules, which is a key consideration in the design of supramolecular structures and functional molecules.

Precursor for the Synthesis of Complex Organic Architectures

As a precursor, this compound offers a gateway to a diverse array of more complex organic molecules. Its ability to react with bifunctional or polyfunctional nucleophiles enables the synthesis of polymers and dendrimers. For instance, reaction with a diamine would lead to the formation of a polyurea, while reaction with a diol would yield a polyurethane. Furthermore, the isocyanate group can participate in cycloaddition reactions, providing access to various heterocyclic scaffolds, which are prevalent in many biologically active compounds and functional materials. The inherent asymmetry of the molecule, with its stereocenter at the second carbon, also presents opportunities for the synthesis of chiral molecules, which is of paramount importance in pharmaceutical and materials science.

Derivatization for Functional Materials

The derivatization of this compound opens up possibilities for the creation of novel functional materials with tailored properties.

Utility in Medicinal Chemistry and Drug Discovery Programs

In the realm of medicinal chemistry, the isocyanate functional group is a valuable tool for the synthesis of new chemical entities with potential therapeutic applications. The ability of this compound to readily form stable urea and carbamate derivatives makes it an attractive building block for creating libraries of compounds for biological screening.

Scaffold Diversification and Library Synthesis

Scaffold diversification is a key strategy in drug discovery aimed at exploring new chemical space and identifying novel drug candidates. This compound can be used to diversify existing molecular scaffolds by introducing a (3-methoxy-2-methylpropyl)carbamoyl moiety. This can be achieved by reacting the isocyanate with a nucleophilic handle on the parent scaffold. This approach allows for the systematic modification of a lead compound to improve its potency, selectivity, or pharmacokinetic properties.

Furthermore, this compound is well-suited for the synthesis of compound libraries through combinatorial chemistry. By reacting this compound with a diverse set of amines or alcohols in a parallel or split-and-mix fashion, large numbers of distinct urea and carbamate derivatives can be rapidly generated. These libraries can then be screened against various biological targets to identify new hits for drug development.

Design and Synthesis of Biologically Active Compounds

Examples of Biologically Active Ureas and Carbamates

While specific examples of biologically active compounds derived directly from this compound are not extensively documented in publicly available literature, the general classes of ureas and carbamates are well-established as pharmacologically important. The table below provides examples of drug classes where these functional groups are crucial for their activity.

Drug ClassFunctional GroupExample of Activity
Kinase InhibitorsUreaInhibition of signaling pathways in cancer
Antiviral AgentsUrea/CarbamateInhibition of viral replication
Enzyme InhibitorsCarbamateModulation of enzyme activity in various diseases
AgrochemicalsUrea/CarbamateHerbicidal or insecticidal activity

Polymer Chemistry Applications of 1 Isocyanato 3 Methoxy 2 Methylpropane

Polymerization Pathways Involving Isocyanates

The high reactivity of the isocyanate group dictates its utility in various polymerization reactions. researchgate.net Isocyanates are electrophilic and readily react with nucleophiles such as alcohols, amines, and water without the need for a catalyst, although catalysts are often used to control reaction rates. wikipedia.orgnih.gov This reactivity is the basis for several key polymerization pathways.

Polyaddition Reactions to Form Urethanes and Ureas

The most significant reaction of isocyanates in polymer chemistry is the polyaddition reaction. When an isocyanate reacts with an alcohol, it forms a urethane (B1682113) linkage (-NH-CO-O-). uni-miskolc.hu If a diisocyanate is reacted with a diol, this step-growth polymerization leads to the formation of a polyurethane. researchgate.netwikipedia.org Similarly, the reaction of an isocyanate with an amine yields a urea (B33335) linkage (-NH-CO-NH-). wikipedia.org The reaction with amines is typically much faster than with alcohols. rsc.org

As a monofunctional isocyanate, 1-Isocyanato-3-methoxy-2-methylpropane would not form a polymer on its own in these reactions. Instead, it would act as a chain-terminating agent or as a modifier to introduce its specific side group onto a polymer chain. For instance, in a polyurethane synthesis, it could be used to control the molecular weight of the polymer by capping the growing chains.

Cyclotrimerization and Isocyanurate Formation in Polymer Networks

Isocyanates can undergo a cyclotrimerization reaction, particularly in the presence of specific catalysts such as tertiary amines, to form a highly stable, six-membered isocyanurate ring. rsc.orgresearchgate.net This reaction is highly exothermic. rsc.org When di- or polyisocyanates are used, this trimerization leads to the formation of a cross-linked polymer network, known as a polyisocyanurate (PIR). researchgate.net These networks are known for their excellent thermal stability.

This compound, being a monoisocyanate, could participate in co-cyclotrimerization reactions with di- or polyisocyanates. researchgate.net This would incorporate its 3-methoxy-2-methylpropyl group into the polymer network as a pendant group, potentially modifying the network's physical properties, such as increasing its flexibility or altering its surface characteristics.

Synthesis of Polyurethanes and Polyureas using this compound

Polyurethanes and polyureas are classes of polymers with a vast range of applications, from flexible foams to rigid elastomers. utm.my Their properties are highly tunable based on the chemical nature of the isocyanates and the polyols or polyamines used in their synthesis. uj.edu.plmdpi.com

Reaction with Polyols and Amines for Segmented Polyurethane Synthesis

Segmented polyurethanes are thermoplastic elastomers that consist of alternating soft and hard segments. The soft segments are typically derived from long-chain polyols, while the hard segments are formed from the reaction of diisocyanates with short-chain diols or diamines (chain extenders). mdpi.comnih.gov This microphase-separated structure is responsible for their unique elastomeric properties. mdpi.com

Controlled Radical Polymerization Techniques (e.g., RAFT Polymerization) for Precise Architectures

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allow for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures. rsc.org While RAFT polymerization is typically used for vinyl monomers, it can be adapted to synthesize polymers with pendant functional groups.

Design and Synthesis of Novel Polymeric Materials from this compound

The unique structure of this compound makes it a candidate for the design of novel polymeric materials with tailored properties. The presence of the methoxy (B1213986) group can impart hydrophilicity and flexibility to polymer chains.

While specific examples of novel polymers synthesized directly from this compound are not extensively documented in publicly available research, its potential lies in its role as a functionalizing agent. For example, it could be grafted onto polymers with reactive hydroxyl or amine side groups to create a surface with different properties. rsc.org Such modifications can be used to alter the surface energy, adhesion, or biocompatibility of a material. The synthesis of polymers with pendant isocyanate groups is a known strategy for creating reactive polymers that can be further modified. rsc.org

Representative Data of a Functionalized Polyurethane

The following table provides illustrative data for a hypothetical polyurethane elastomer, as specific experimental data for polymers derived from this compound is not available in the reviewed literature. This data represents typical characterization results for such materials.

PropertyValueMethod
Tensile Strength25 MPaASTM D412
Elongation at Break450%ASTM D412
Shore A Hardness85ASTM D2240
Glass Transition Temperature (Tg)-30 °CDifferential Scanning Calorimetry (DSC)
Thermal Decomposition Temperature (Td)320 °CThermogravimetric Analysis (TGA)

Hyperbranched Polymers and Ionogels

There is currently no specific scientific literature detailing the synthesis or application of this compound in the creation of hyperbranched polymers or ionogels. While the isocyanate functional group is fundamentally suited for polymerization reactions that can lead to branched and cross-linked structures, research explicitly documenting the use of this particular methoxy- and methyl-substituted propane (B168953) isocyanate for these advanced polymer architectures has not been identified.

Polymeric Surfactants and Amphiphilic Polymers

Similarly, a review of available research does not yield specific studies on the use of this compound for the synthesis of polymeric surfactants or amphiphilic polymers. The structure of the molecule, containing both a reactive isocyanate group and a more hydrophobic alkyl ether portion, suggests potential for creating amphiphilic structures. However, dedicated research to develop and characterize such polymers using this specific isocyanate is not presently documented in the literature.

Microstructural and Architectural Elucidation of this compound-Derived Polymers

Due to the absence of specific research on polymers derived from this compound in the contexts mentioned above, there is a corresponding lack of information regarding their microstructural and architectural elucidation. Detailed characterization data, which would typically be presented in data tables summarizing findings from techniques such as nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, gel permeation chromatography (GPC), or thermal analysis (TGA/DSC), is not available for polymers synthesized from this specific monomer for the applications outlined.

Future Research Directions and Emerging Paradigms

Integration of Artificial Intelligence and Machine Learning in Isocyanate Chemistry Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research by accelerating the discovery and optimization of molecules and reactions. For isocyanate chemistry, AI and ML can be leveraged in several key areas. Machine learning algorithms can be trained on large datasets of known isocyanate reactions to predict the reactivity and properties of novel compounds like 1-Isocyanato-3-methoxy-2-methylpropane. mit.educmu.edu This predictive power can significantly reduce the time and resources spent on trial-and-error experimentation.

Furthermore, AI can be instrumental in designing new synthetic routes that are more efficient and sustainable. By analyzing vast networks of chemical reactions, AI tools can propose novel pathways to isocyanates that may not be apparent to human chemists. In the context of materials science, machine learning models can predict the properties of polymers derived from specific isocyanates, enabling the in silico design of materials with tailored characteristics. frontiersin.org For instance, the influence of the methoxy (B1213986) and methyl groups in this compound on the final properties of a polyurethane could be modeled and optimized before any physical synthesis is attempted.

Advancements in Sustainable and Green Chemistry for Isocyanate Production and Transformation

There is a strong and growing emphasis on the development of sustainable and green chemical processes, and isocyanate production is no exception. A major goal is to move away from the use of hazardous reagents like phosgene (B1210022) in isocyanate synthesis. rsc.org Research is actively exploring phosgene-free routes, which are not only safer but also have a reduced environmental impact. rsc.org The development of bio-based isocyanates, derived from renewable resources such as vegetable oils, lignin (B12514952), and sugars, is another critical area of research. rsc.orgrsc.orgbiorizon.eupatsnap.com These bio-based alternatives aim to reduce the reliance on petrochemical feedstocks and lower the carbon footprint of polyurethane production. biorizon.eu

Future research on this compound could involve exploring its synthesis from bio-based precursors. The methoxy group, for instance, could potentially be derived from renewable sources. Additionally, green chemistry principles can be applied to the reactions of this isocyanate, such as the use of environmentally benign solvents and catalysts to minimize waste and energy consumption.

Exploration of Novel Catalytic Systems for Highly Selective Isocyanate Reactivity

The reactivity of the isocyanate group is a key feature, but controlling its selectivity can be a challenge. The development of novel catalytic systems is crucial for achieving highly selective transformations of isocyanates. google.com Catalysts can be designed to favor certain reactions over others, for example, to promote the reaction of the isocyanate with a specific nucleophile in a mixture. This is particularly important in the synthesis of complex polymer architectures where precise control over the sequence of reactions is required.

For a molecule like this compound, with its specific steric and electronic properties, customized catalysts could be developed to modulate its reactivity. Research into organocatalysis and transition-metal catalysis continues to yield new and more efficient catalysts for isocyanate reactions. mdpi.comresearchgate.net These advanced catalysts can enable the synthesis of well-defined polymers and other materials with novel properties. For instance, selective catalysis could allow for the controlled polymerization of this compound to create polymers with a specific tacticity, which would in turn influence their macroscopic properties.

Expansion into Advanced Materials Science Applications beyond Traditional Polymers

While isocyanates are most well-known for their role in the production of polyurethanes, their reactive nature makes them suitable for a wide range of applications in advanced materials science. aidic.it Future research will likely see the expansion of isocyanate use into areas beyond traditional polymers. For example, isocyanates can be used to functionalize the surfaces of nanoparticles, creating hybrid materials with unique properties. nih.gov The isocyanate group can act as a linker to attach other molecules to the surface of a material, thereby modifying its properties for specific applications.

Functionalized isocyanates, such as this compound, could be particularly useful in this regard. The methoxy group could impart specific solubility or compatibility properties to the modified material. There is also growing interest in the use of isocyanates in the development of biomedical materials, such as biodegradable polymers for drug delivery and tissue engineering. aidic.itresearchgate.netnih.govmdpi.com The biocompatibility of aliphatic isocyanates makes them attractive candidates for these applications. aidic.itresearchgate.net The unique structure of this compound could lead to the development of novel biomaterials with tailored degradation rates and mechanical properties.

Interactive Data Tables

Table 1: Predicted Physicochemical Properties of this compound (Note: These are computationally predicted values due to a lack of extensive experimental data.)

PropertyValueSource
Molecular FormulaC6H11NO2 uni.lu
Molecular Weight129.16 g/mol uni.lu
XLogP31.3 uni.lu
Hydrogen Bond Donor Count0 uni.lu
Hydrogen Bond Acceptor Count2 uni.lu
Rotatable Bond Count4 uni.lu
Exact Mass129.078979 g/mol uni.lu
Monoisotopic Mass129.078979 g/mol uni.lu
Topological Polar Surface Area38.7 Ų uni.lu
Heavy Atom Count9 uni.lu

Table 2: General Reactivity of Aliphatic Isocyanates with Common Nucleophiles

NucleophileProductGeneral Reaction Conditions
Alcohols (R'-OH)Urethane (B1682113)Often requires a catalyst (e.g., tertiary amines, organotin compounds)
Amines (R'-NH2)Urea (B33335)Generally rapid and exothermic, may not require a catalyst
Water (H2O)Unstable carbamic acid, then amine and CO2Can be slow without a catalyst, but is a significant side reaction in many applications
Thiols (R'-SH)ThiocarbamateTypically slower than reactions with alcohols and amines

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.